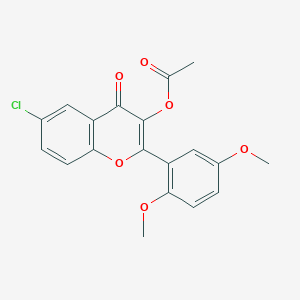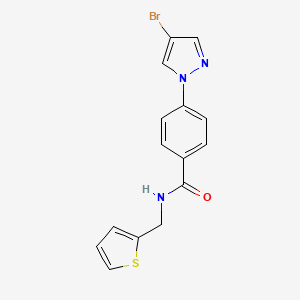![molecular formula C16H17BrO2 B11483823 2'-(4-Bromophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxane]](/img/structure/B11483823.png)
2'-(4-Bromophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-(4-Bromophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,5’-[1,3]dioxane] is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bromophenyl group attached to a spiro[1,3]dioxane ring system, which is further fused to a bicyclo[2.2.1]hept-5-ene framework. The presence of the bromine atom and the spirocyclic structure imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(4-Bromophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,5’-[1,3]dioxane] typically involves multiple steps:
Formation of the Bicyclo[2.2.1]hept-5-ene Core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Friedel-Crafts alkylation reaction using bromobenzene and an appropriate catalyst like aluminum chloride.
Spirocyclization: The final step involves the formation of the spiro[1,3]dioxane ring. This can be accomplished by reacting the intermediate with formaldehyde and an acid catalyst to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the dioxane ring and the bicyclo[2.2.1]hept-5-ene core.
Cycloaddition Reactions: The bicyclo[2.2.1]hept-5-ene moiety can undergo cycloaddition reactions, forming more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the dioxane ring or the bicyclo[2.2.1]hept-5-ene core.
Cycloaddition Products: More complex polycyclic structures.
Scientific Research Applications
Chemistry
In chemistry, 2’-(4-Bromophenyl)spiro[bicyclo[221]hept-5-ene-2,5’-[1,3]dioxane] is used as a building block for the synthesis of more complex molecules
Biology
The compound’s structural features make it a candidate for studying interactions with biological macromolecules. It can be used in the design of molecular probes and inhibitors for various biological targets, aiding in the understanding of biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activity. Research into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases, is ongoing.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and resins. Its reactivity and stability make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 2’-(4-Bromophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,5’-[1,3]dioxane] depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the spirocyclic structure may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2’-(4-Chlorophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,5’-[1,3]dioxane]
- 2’-(4-Methylphenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,5’-[1,3]dioxane]
- 2’-(4-Nitrophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,5’-[1,3]dioxane]
Uniqueness
The presence of the bromine atom in 2’-(4-Bromophenyl)spiro[bicyclo[221]hept-5-ene-2,5’-[1,3]dioxane] imparts unique reactivity compared to its analogs
Properties
Molecular Formula |
C16H17BrO2 |
|---|---|
Molecular Weight |
321.21 g/mol |
IUPAC Name |
2-(4-bromophenyl)spiro[1,3-dioxane-5,5'-bicyclo[2.2.1]hept-2-ene] |
InChI |
InChI=1S/C16H17BrO2/c17-14-5-2-12(3-6-14)15-18-9-16(10-19-15)8-11-1-4-13(16)7-11/h1-6,11,13,15H,7-10H2 |
InChI Key |
ZOJDOLXPTOICHP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(C1C=C2)COC(OC3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)-2,2-dimethylpropanamide](/img/structure/B11483741.png)

![1-(4-chlorobenzyl)-3'-[4-(piperidin-1-ylcarbonyl)phenyl]-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11483760.png)
![Thiourea, N-[(2-chlorophenyl)methyl]-N-(4,5-dihydro-5-methyl-2-thiazolyl)-N'-(2-propenyl)-](/img/structure/B11483762.png)
![1-(Pyridin-2-yl)-4-[4-(trifluoromethyl)phenyl]piperidine-2,6-dione](/img/structure/B11483774.png)
![5-(2-fluorophenyl)-6-(2-hydroxyethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11483780.png)

![ethyl 5-({6-[(Z)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11483790.png)
![N-{2-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}cyclopentanecarboxamide](/img/structure/B11483798.png)
![1,4-Dimethyl-6-nitro-7-[(tetrahydrofuran-2-ylmethyl)amino]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B11483813.png)
![5-[(4,6-Dibromo-7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B11483817.png)
![N,N-diethyl-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11483818.png)
![(2Z)-2-[(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]hydrazinecarboxamide](/img/structure/B11483819.png)
![1-[(2,2-dichlorocyclopropyl)methyl]-2-(3,4-dimethoxybenzyl)-1H-benzimidazole](/img/structure/B11483821.png)
